REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].[Al+3].[Cl-].[Cl-].[Cl-].[F:11][C:12]([F:28])([F:27])[C:13]1[CH:14]=[C:15]2[C:19](=[CH:20][CH:21]=1)[NH:18][CH:17]=[C:16]2[C:22](=O)[C:23]([NH2:25])=O.[OH-].[Na+]>C1COCC1>[F:27][C:12]([F:11])([F:28])[C:13]1[CH:14]=[C:15]2[C:19]([NH:18][CH:17]=[C:16]2[CH2:22][CH2:23][NH2:25])=[CH:20][CH:21]=1 |f:0.1.2.3.4.5,6.7.8.9,11.12|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
2-(5-(trifluoromethyl)-1H-indol-3-yl)-2-oxo-acetamide
|
Quantity
|
21.4 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C2C(=CNC2=CC1)C(C(=O)N)=O)(F)F
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
stir overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
TEMPERATURE
|
Details
|
with warming to ambient temperature
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature at less than about 30° C
|
Type
|
STIRRING
|
Details
|
After stirring for about 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
WASH
|
Details
|
wash with THF (2 L)
|
Type
|
CUSTOM
|
Details
|
evaporate the filtrate
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C2NC=C(CCN)C2=C1)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |